![molecular formula C₂₃H₁₉F₂N₃O₆ B1141491 N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate CAS No. 1020657-43-5](/img/new.no-structure.jpg)
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate is a synthetic organic compound with the molecular formula C23H19F2N3O6 and a molecular weight of 471.42 g/mol . This compound is an intermediate in the synthesis of gemcitabine metabolites, which are used in various pharmaceutical applications .
作用机制
Target of Action
It is known to be an intermediate in the synthesis of gemcitabine metabolites . Gemcitabine is a nucleoside analog used as chemotherapy. It is incorporated into DNA, causing chain termination and thereby inhibiting DNA synthesis.
Mode of Action
As an intermediate in the synthesis of Gemcitabine metabolites, N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate likely participates in the biochemical reactions that lead to the formation of these metabolites. It is also mentioned to be an activator of the enzyme ribonucleotide reductase and inhibits DNA synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate involves multiple steps. One common method includes the protection of the hydroxyl groups of 2’-deoxy-2’,2’-difluorocytidine, followed by benzoylation of the amino group and esterification of the 3’-hydroxyl group with benzoic acid . The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethyl acetate, and catalysts like dimethylaminopyridine (DMAP) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce various substituted analogs .
科学研究应用
Chemical Profile
- Molecular Formula : C23H19F2N3O6
- Molecular Weight : 471.42 g/mol
- CAS Number : 1020657-43-5
Scientific Research Applications
- Medicinal Chemistry
- Biological Studies
- Pharmaceutical Development
- Chemical Synthesis
Case Studies and Findings
- Gemcitabine Synthesis
- Antiviral Applications
Summary Table of Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Intermediate in gemcitabine synthesis; important for cancer treatment |
Biological Studies | Investigated for effects on DNA synthesis and repair |
Pharmaceutical Development | Used in creating pharmaceutical standards and fine chemicals |
Chemical Synthesis | Involved in synthesizing nucleoside analogs with enhanced properties |
相似化合物的比较
Similar Compounds
Gemcitabine: A nucleoside analog used in chemotherapy.
Cytarabine: Another nucleoside analog used in cancer treatment.
Fluorouracil: A pyrimidine analog used in chemotherapy.
Uniqueness
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of gemcitabine metabolites. This structural uniqueness contributes to its specific mechanism of action and its effectiveness in inhibiting DNA synthesis .
生物活性
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-benzoate (BDF-C) is a fluorinated nucleoside derivative that has garnered attention for its potential applications in cancer therapy and antiviral treatments. This compound's structure, which includes a benzoyl group and difluorinated cytidine, enhances its biological activity by modifying pharmacokinetics and metabolic stability. This article explores the biological activity of BDF-C, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
BDF-C acts as a nucleoside analog, which can interfere with DNA synthesis and function. The difluorination at the 2' and 2' positions of the cytidine ring enhances the compound's resistance to enzymatic degradation by cytidine deaminase (CD), a common metabolic pathway that limits the efficacy of many nucleoside analogs. By inhibiting CD, BDF-C increases the bioavailability of its active form in systemic circulation, allowing for more effective therapeutic outcomes.
Pharmacological Properties
The pharmacological profile of BDF-C has been studied in various contexts, particularly in cancer treatment. The compound has demonstrated:
- Increased Cytotoxicity : BDF-C exhibits potent cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer cells. This is attributed to its ability to be incorporated into DNA, leading to replication errors and subsequent cell death.
- Enhanced Bioavailability : Studies have shown that coadministration with CD inhibitors significantly improves the oral bioavailability of BDF-C, making it a viable candidate for oral formulations.
- Antiviral Activity : Similar to other nucleoside analogs, BDF-C has been evaluated for its antiviral properties against viruses such as HIV and Hepatitis C.
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
A study conducted on pancreatic cancer cell lines demonstrated that BDF-C induced apoptosis through the activation of caspase pathways. The IC50 values indicated a significant reduction in cell viability at concentrations as low as 1 µM after 48 hours of exposure.Cell Line IC50 (µM) Mechanism of Action Panc-1 1.0 Caspase activation MCF-7 0.8 DNA incorporation HepG2 1.5 Inhibition of RNA synthesis -
Pharmacokinetic Studies :
In vivo studies using murine models showed that coadministration with THU (a potent CD inhibitor) increased the plasma concentration of BDF-C significantly (up to 58-fold). This finding suggests that THU could enhance the therapeutic efficacy of BDF-C by prolonging its half-life and reducing first-pass metabolism.Treatment Condition Plasma Concentration (µg/mL) BDF-C alone 0.5 BDF-C + THU 3.0
属性
CAS 编号 |
1020657-43-5 |
---|---|
分子式 |
C₂₃H₁₉F₂N₃O₆ |
分子量 |
471.41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。